Aqueous Compatibility vs. Carbodiimides
TSTU maintains effective coupling activity in the presence of water, whereas carbodiimide reagents such as EDC and DCC undergo rapid hydrolysis under aqueous conditions, requiring anhydrous reaction environments [1]. TSTU is specifically described as effective even in the presence of water for activating carboxylic acids to NHS esters, enabling aqueous-phase reactions without the moisture-exclusion protocols mandatory for carbodiimide-based couplings . The product is noted as ideal for the conversion of dyes and PEG building blocks to the corresponding active esters for coupling in aqueous media .
| Evidence Dimension | Reagent stability and coupling activity in aqueous conditions |
|---|---|
| Target Compound Data | Effective even in the presence of water; used for aqueous media coupling |
| Comparator Or Baseline | Carbodiimides (EDC/DCC): Require anhydrous conditions due to rapid hydrolysis |
| Quantified Difference | Qualitative functional difference: TSTU maintains activity where carbodiimides require strictly anhydrous protocols |
| Conditions | Aqueous solvent systems; dye and PEG derivatization in aqueous media |
Why This Matters
This enables coupling of water-soluble biomolecules and hydrophilic substrates without solvent exchange or rigorous drying steps, reducing process complexity and enabling workflows inaccessible to carbodiimides.
- [1] NBInno. ',N'-Tetramethyluronium tetrafluoroborate; TSTU Technical Information. 2023. View Source
